SB-203580 analogue (4)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
SB-203580 analogue (4) is a chemical compound known for its role as a selective inhibitor of p38 mitogen-activated protein kinase (MAPK). This compound is widely used in scientific research to study the p38 MAPK signaling pathway, which is involved in cellular responses to stress stimuli such as cytokines, ultraviolet irradiation, heat shock, and osmotic shock .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of SB-203580 analogue (4) involves multiple steps, starting with the preparation of the core imidazole structure. The key steps include:
Formation of the imidazole ring: This is typically achieved through the condensation of a 1,2-diketone with an aldehyde in the presence of ammonium acetate.
Substitution reactions: The imidazole ring is then functionalized with various substituents, such as fluorophenyl and bromophenyl groups, through nucleophilic substitution reactions.
Oxidation and reduction steps: These steps are used to introduce specific functional groups, such as methylsulfinyl, to the imidazole ring.
Industrial Production Methods
Industrial production of SB-203580 analogue (4) follows similar synthetic routes but is optimized for large-scale production. This involves the use of high-yield reactions, efficient purification techniques, and stringent quality control measures to ensure the purity and consistency of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
SB-203580 analogue (4) undergoes various chemical reactions, including:
Oxidation: Introduction of oxygen atoms to form sulfoxides or sulfones.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms to reduce sulfoxides to sulfides.
Substitution: Replacement of one functional group with another, such as halogenation or alkylation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are commonly used.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride are employed.
Substitution: Conditions often involve the use of strong bases like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions include various substituted imidazoles, sulfoxides, and sulfones, which are crucial intermediates in the synthesis of SB-203580 analogue (4) .
Wissenschaftliche Forschungsanwendungen
SB-203580 analogue (4) has a wide range of applications in scientific research:
Chemistry: Used to study the mechanisms of p38 MAPK inhibition and to develop new inhibitors with improved selectivity and potency.
Biology: Employed in cell signaling studies to understand the role of p38 MAPK in cellular stress responses, apoptosis, and autophagy.
Medicine: Investigated for its potential therapeutic applications in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Utilized in the development of new pharmaceuticals and as a tool compound in drug discovery.
Wirkmechanismus
SB-203580 analogue (4) exerts its effects by inhibiting the catalytic activity of p38 MAPK. It binds to the ATP-binding pocket of the kinase, preventing the phosphorylation and activation of downstream targets such as MAPKAP kinase 2 and heat shock protein 27. This inhibition disrupts the signaling pathways involved in cellular stress responses, leading to reduced inflammation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
SB202190: Another p38 MAPK inhibitor with a similar structure but different selectivity profile.
Doramapimod (BIRB 796): A more potent p38 MAPK inhibitor with broader kinase selectivity.
Ralimetinib (LY2228820): A selective p38 MAPK inhibitor with potential therapeutic applications in cancer.
Uniqueness
SB-203580 analogue (4) is unique due to its high selectivity for p38 MAPK and its ability to inhibit specific downstream targets without affecting other kinases. This makes it a valuable tool for studying the p38 MAPK signaling pathway and developing targeted therapies .
Eigenschaften
IUPAC Name |
4-[2-(4-bromophenyl)-4-(4-fluorophenyl)-1H-imidazol-5-yl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13BrFN3/c21-16-5-1-15(2-6-16)20-24-18(13-3-7-17(22)8-4-13)19(25-20)14-9-11-23-12-10-14/h1-12H,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NCECUPUQFBKLMA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=C(NC(=N2)C3=CC=C(C=C3)Br)C4=CC=NC=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13BrFN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.